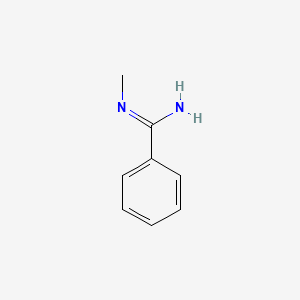

N-Methylbenzamidine

説明

N-Methylbenzamide is an organic compound represented by the formula C8H9NO . It acts as a potent PDE10A (phosphodiesterase with a remarkable localization as the protein is abundant only in brain tissue) inhibitor . It is also employed as a pharmaceutical intermediate .

Synthesis Analysis

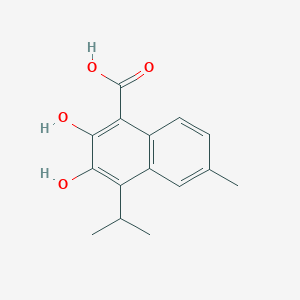

The synthesis of N-Methylbenzamide can be achieved through various methods, including the coupling of benzoic acids with N,N-dimethylformamide (DMF) and N,N-diethylformamide (DEF), both homogeneous and heterogeneous . The synthesis route involves complex formation through H3O+ ion addition to the carbonyl group of the amide .Molecular Structure Analysis

The molecular structure of N-Methylbenzamide consists of a benzene ring attached to a carbonyl group (C=O) and an amide group (NH-CH3) . The molecular formula is C8H9NO, and it has an average mass of 135.163 Da .Chemical Reactions Analysis

N-Methylbenzamide can undergo various chemical reactions due to its unique chemical structure . It serves as a versatile precursor in the manufacture of analgesics, antipyretics, and anti-inflammatory drugs . It is also utilized in organic chemistry as a reagent and catalyst for a variety of synthetic processes .Physical And Chemical Properties Analysis

N-Methylbenzamide is an amide, which are very weak bases, weaker than water . The molecular formula is C8H9NO, and it has an average mass of 135.163 Da .科学的研究の応用

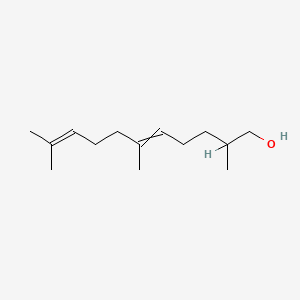

Hepatic Microsomal N-Demethylation

N-Methylbenzamidine undergoes hepatic microsomal oxidative N-demethylation, converting it into benzamidine and formaldehyde. This process involves the cytochrome P-450 system and is not directly influenced by superoxide anion or hydrogen peroxide. The N-demethylation of N-methylbenzamidine supports the hypothesis that benzamidines with hydrogen atoms in the alpha-position to the amidine nitrogen atoms are N-dealkylated instead of N-oxygenated by the microsomal mixed function oxidase system (Clement & Zimmermann, 1987).

N-Hydroxylation and N-Dealkylation by P4502C3

N-Methylbenzamidine undergoes N-hydroxylation and N-dealkylation, catalyzed by the same P450 isoenzyme, P4502C3. The metabolites, N-hydroxy-N-methylbenzamidine and N-methylbenzamidoxime, were identified, marking the first detection of a microsomal N-hydroxylation of an N-alkylated benzamidine. This study proposed a reaction mechanism where the P450-dependent N-oxygenations and N-dealkylation of N-methylbenzamidine derive from a common intermediate (Clement & Jung, 1995).

Enzymatic Reduction to Benzamidoxine

Research on the biotransformations of N-methylbenzamidine has demonstrated the enzymatic reduction of benzamidoxime to benzamidoxine. This is relevant for understanding the pharmacological and toxicological implications of the N-oxygenations of amidine functional groups (Clement, Schmitt, & Zimmermann, 1988).

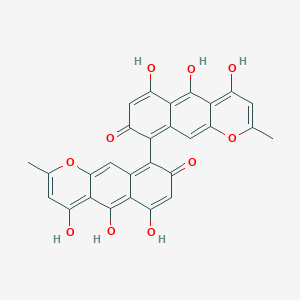

DNA Binding Activity of Analogues

A study of the DNA binding properties of bisbenzamidines related to pentamidine showed that compounds like N-Methylbenzamidine have significant affinity for DNA. This research provided insights into the interaction of these compounds with DNA, suggesting non-intercalative minor-groove binding (Cory, Tidwell, & Fairley, 1992).

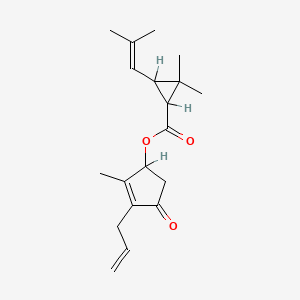

Insect Repellents and Oviposition Deterrents

In the context of public health and pest control, derivatives of N-Methylbenzamidine, such as N,N-diethyl-3-methylbenzamide (deet), have been evaluated for their efficacy as insect repellents and oviposition deterrents against various mosquito species. These studies provide a comprehensive understanding of the potential of N-Methylbenzamidine derivatives in vector control and disease prevention (Xue, Barnard, & Ali, 2001).

特性

IUPAC Name |

N'-methylbenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDNVUABSBYLCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70955598 | |

| Record name | N-Methylbenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methylbenzamidine | |

CAS RN |

34028-17-6 | |

| Record name | N-Methylbenzamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034028176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylbenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[(3-amino-3-iminopropyl)carbamoyl]-1-methylimidazol-4-yl]-4-formamido-1-methylimidazole-2-carboxamide](/img/structure/B1211077.png)